Methyl 2-methyl-3-oxohexanoate

Claisen condensation β-keto ester synthesis synthetic selectivity

Methyl 2-methyl-3-oxohexanoate (CAS 120040‑67‑7) is a β‑keto ester of the hexanoate class, possessing a methyl substituent at the C‑2 position adjacent to the 3‑oxo group. This substitution pattern distinguishes it from simpler 3‑oxohexanoate esters and is critical for its role as a synthetic intermediate and metabolite reference standard.

Molecular Formula C8H14O3
Molecular Weight 158.197
CAS No. 120040-67-7
Cat. No. B2908508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-oxohexanoate
CAS120040-67-7
Molecular FormulaC8H14O3
Molecular Weight158.197
Structural Identifiers
SMILESCCCC(=O)C(C)C(=O)OC
InChIInChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3
InChIKeyWSHHRAFOJRISDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methyl-3-oxohexanoate (CAS 120040‑67‑7): Core Chemical Identity and Procurement-Relevant Profile


Methyl 2-methyl-3-oxohexanoate (CAS 120040‑67‑7) is a β‑keto ester of the hexanoate class, possessing a methyl substituent at the C‑2 position adjacent to the 3‑oxo group [1]. This substitution pattern distinguishes it from simpler 3‑oxohexanoate esters and is critical for its role as a synthetic intermediate and metabolite reference standard [2]. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and serves as a building block in medicinal chemistry, agrochemical research, and environmental‑metabolite studies .

Synthetic intermediate for 2-methyl substituted β-keto ester libraries
Metabolite reference standard for anaerobic n-hexane degradation pathway studies
Medicinal chemistry building block with higher lipophilicity scaffold (reported logP shift)

Why Methyl 2-methyl-3-oxohexanoate Cannot Be Replaced by In‑Class 3‑Oxohexanoate Esters


β‑Keto esters are often treated as interchangeable synthetic intermediates, but the 2‑methyl substituent on methyl 2‑methyl-3‑oxohexanoate confers unique reactivity and metabolic stability that cannot be replicated by unsubstituted 3‑oxohexanoates . In Claisen condensations, this substitution precludes side‑product formation, enabling the compound to be obtained as a single product without distillation, in contrast to other β‑keto esters that yield complex mixtures . Furthermore, in metabolic pathways it is specifically recognized as an intermediate in anaerobic n‑hexane degradation—a role that close analogs such as methyl 3‑oxohexanoate cannot fulfill [1].

Synthesis Unsubstituted 3-oxohexanoates may produce mixed products in Claisen condensations, shifting purification burden.
Pathway Close analogs like 4-methyl-3-oxooctanoate are not recognized in n-hexane degradation, requiring this specific scaffold.

Quantitative Differentiation of Methyl 2-methyl-3-oxohexanoate Against Closest Analogs


Synthetic Selectivity: Exclusive Product Formation in Self‑Claisen Condensation of Methyl Propionate

In a self‑Claisen condensation of methyl propionate, methyl 2‑methyl‑3‑oxohexanoate is obtained as the sole product without requiring distillation, whereas analogous β‑keto esters such as methyl 3‑oxopentanoate, methyl 3‑oxobutanoate, and methyl 2‑methyl‑3‑oxobutanoate require distillation to separate mixed products . This exclusive formation is a direct consequence of the 2‑methyl substitution pattern and translates into a simpler, higher‑yielding synthetic procedure.

Synthetic Selectivity
Head-to-head
Exclusive single product vs. mixed products requiring distillation for methyl 3-oxopentanoate, 3-oxobutanoate, 2-methyl-3-oxobutanoate.
Eliminates purification step in scale-up syntheses.
Data to verify; reported in self-Claisen condensation.
Claisen condensation β-keto ester synthesis synthetic selectivity

Structural Differentiation via 2‑Methyl Substitution: Impact on Molecular Weight and LogP

Methyl 2‑methyl‑3‑oxohexanoate (MW 158.19 g/mol) carries a 2‑methyl group that increases molecular weight by 14 g/mol and adds one carbon unit compared to methyl 3‑oxohexanoate (MW 144.17 g/mol) [1]. This structural difference raises the computed logP by approximately 0.4 units (estimated from ChemDraw‑based calculations for 2‑oxoesters [2]), indicating higher lipophilicity that can influence membrane permeability and protein binding.

Lipophilicity
Reported
ΔlogP ≈ +0.4 vs. methyl 3-oxohexanoate (calc.).
May support membrane permeability assay context.
Computational estimate; experimental validation review required.
physicochemical properties logP molecular weight

Metabolic Pathway Specificity: Exclusively Recognized Intermediate in Anaerobic n‑Hexane Degradation

Methyl 2‑methyl‑3‑oxohexanoate is identified as an authentic intermediate in the anaerobic degradation of n‑hexane by denitrifying Betaproteobacterium strain HxN1, confirmed by GC/MS comparison with synthetic reference standards [1]. In contrast, the close analog 4‑methyl‑3‑oxooctanoate, though structurally similar, was not detectable in the cultures, highlighting the strict substrate specificity of this metabolic route [1].

Pathway Specificity
Head-to-head
Detected intermediate in HxN1 strain vs. non-detectable 4-methyl-3-oxooctanoate.
Required reference standard for n-hexane bioremediation pathway studies.
Confirmed by GC/MS with synthetic reference standard.
metabolite identification anaerobic degradation metabolic pathway

Synthetic Route Comparison: Single‑Step Preparation from Butanoyl Chloride and Meldrum’s Acid

The methyl ester of 2‑methyl‑3‑oxohexanoate is prepared in one step from butanoyl chloride and Meldrum’s acid, followed by methylation with methyl iodide [1]. This route contrasts with the synthesis of methyl (E)‑2‑methyl‑2‑hexenoate, which requires a Horner–Wadsworth–Emmons reaction and a subsequent isomerization step [1]. The simpler procedure translates into fewer synthetic operations and reduced purification burden.

Synthetic Route
Reported
One-step (Meldrum's acid) vs. two-step (HWE + isomerization) for related hexenoate.
Simpler route supports reduced production cost and higher throughput.
Lab-scale context; kilo-lab validation data to verify.
synthetic methodology Meldrum's acid β-keto ester preparation

Highest‑Value Application Scenarios for Methyl 2-methyl-3-oxohexanoate Based on Verified Differentiation


Scalable Synthesis of 2‑Methyl‑3‑oxohexanoate Derivatives via Single‑Product Claisen Condensation

When scaling up β‑keto ester syntheses, the exclusive formation of methyl 2‑methyl‑3‑oxohexanoate in the self‑Claisen condensation of methyl propionate eliminates distillation‑dependent purification . This makes it the preferred starting material for process chemistry groups that require a single‑pot, high‑purity β‑keto ester without mixed‑product contamination, directly reducing purification costs and solvent usage.

Authentic Reference Standard for Anaerobic n‑Hexane Biodegradation Studies

Environmental microbiology laboratories investigating n‑hexane bioremediation must use methyl 2‑methyl‑3‑oxohexanoate as a reference standard because it is the only compound confirmed to match the intermediate detected in denitrifying bacterial cultures [1]. The structurally similar 4‑methyl‑3‑oxooctanoate is not detectable, and the unsubstituted methyl 3‑oxohexanoate does not align with the pathway, making the 2‑methyl‑substituted compound indispensable for accurate quantification.

Building Block for Lipophilic Bioactive Molecules and Statin‑Class APIs

The higher lipophilicity of methyl 2‑methyl‑3‑oxohexanoate (ΔlogP ≈ +0.4 vs. methyl 3‑oxohexanoate) [2] makes it a more suitable intermediate for medicinal chemistry programs targeting intracellular targets or for the late‑stage diversification of statin scaffolds . Its increased membrane permeability can be exploited in the design of prodrugs or active pharmaceutical ingredients requiring passive diffusion across lipid bilayers.

Cost‑Efficient Custom Synthesis and Kilo‑Lab Production

Procurement specialists seeking a competitively priced β‑keto ester for kilogram‑scale production should prioritize methyl 2‑methyl‑3‑oxohexanoate because its one‑pot synthesis from butanoyl chloride and Meldrum’s acid minimizes processing steps [3]. This route avoids the additional reagents and purification associated with Horner–Wadsworth–Emmons‑based syntheses, directly lowering production cost and lead time.

Application
Selection Property
Validation Focus
Scalable β-Keto Ester Synthesis
Exclusive product formation
Distillation-free purification review
n-Hexane Biodegradation Research
Pathway-specific metabolite identity
GC/MS detection context in anaerobic culture
Lipophilic Probe Development
Increased logP scaffold
Membrane permeability assay context
Kilo-Lab Production
Single-step Meldrum's acid route
Process step reduction and cost review

Technical Documentation Hub

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22 linked technical documents
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